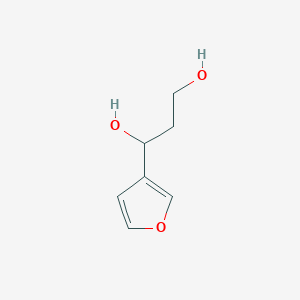
(S)-1-(3-Furyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Furyl)-1,3-propanediol is a chiral organic compound featuring a furan ring attached to a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Furyl)-1,3-propanediol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-furylmethanol.
Oxidation: 3-furylmethanol is oxidized to 3-furylmethanal using an oxidizing agent such as pyridinium chlorochromate.
Reduction: The 3-furylmethanal is then subjected to asymmetric reduction using a chiral catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric reduction processes, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: 3-furylmethanal, 3-furylmethanoic acid.
Reduction Products: 3-furylmethanol derivatives.
Substitution Products: Various substituted furyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3-Furyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Furyl)-1,3-propanediol involves its interaction with specific molecular targets, leading to various biological effects. The furan ring and hydroxyl groups play crucial roles in its binding to enzymes and receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
®-1-(3-Furyl)-1,3-propanediol: The enantiomer of (S)-1-(3-Furyl)-1,3-propanediol, with different stereochemistry.
3-Furylmethanol: A precursor in the synthesis of this compound.
3-Furylmethanal: An intermediate in the synthesis process.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activity and selectivity in interactions with molecular targets
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
1-(furan-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2 |
Clave InChI |
SRCFLSHXORAAFT-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


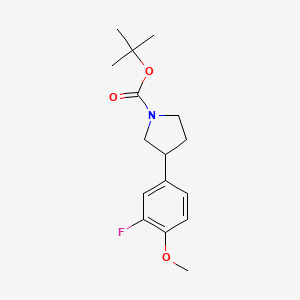
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
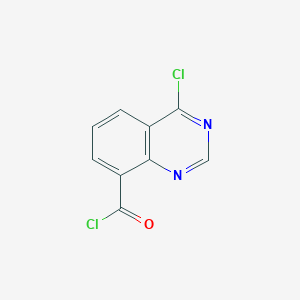
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)

![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

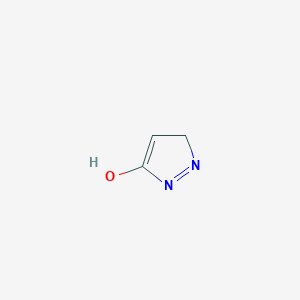
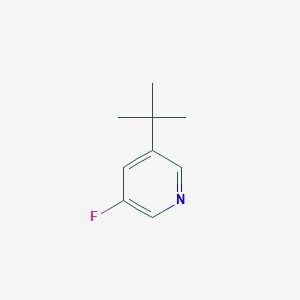
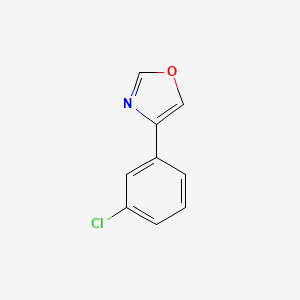
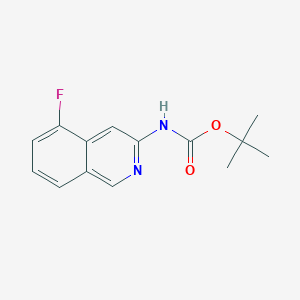
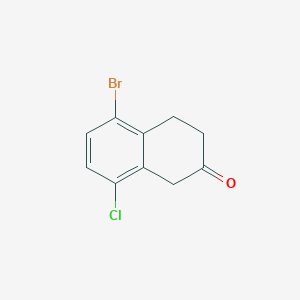
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
